

Pharmacokinetic Profile of Roxatidine: A Comparative Analysis in Pediatric and Adult Subjects

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Compound of Interest

Compound Name: *Roxatidine hydrochloride*

Cat. No.: *B1594408*

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This guide provides a detailed comparison of the pharmacokinetic properties of roxatidine acetate hydrochloride in pediatric and adult populations. The information presented is primarily based on a pivotal clinical study that directly compared the drug's behavior in children and healthy adult volunteers, offering valuable insights for researchers, scientists, and drug development professionals.

Key Findings

A comparative clinical study has demonstrated that while there are differences in the absolute pharmacokinetic parameters of roxatidine between children and adults, these variations are largely attributable to differences in body size.^[1] When key parameters such as apparent total clearance (CL/F) and apparent volume of distribution (Vd/F) are normalized by body surface area (BSA) or body weight (BW), they are comparable between pediatric and adult subjects.^[1] This indicates that the pharmacokinetic profile of roxatidine in children is similar to that in adults when dose adjustments are made based on body size.^[1]

Furthermore, a multi-dose study in pediatric patients showed no evidence of roxatidine accumulation in plasma, a finding that aligns with previous research conducted in adult populations.^[1]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of roxatidine after a single oral dose in both pediatric patients and healthy adult volunteers, as reported in the key comparative study.

Table 1: Pharmacokinetic Parameters of Roxatidine in Pediatric and Adult Subjects

Population	Dose (mg)	C _{max} (ng/mL)	T _{max} (hr)	AUC _{0-∞} (ng·hr/mL)	t _{1/2} (hr)
Pediatric	37.5	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
(6-14 years)	75	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Adult	37.5	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
(Healthy Volunteers)	75	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
150	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity; t_{1/2}: Elimination half-life. The specific values are contained within the cited reference.

Experimental Protocols

The comparative pharmacokinetic analysis was based on the following experimental design:

Study Design: A single-dose, open-label, multicenter study was conducted to evaluate the pharmacokinetics of roxatidine in pediatric patients, with a separate single-dose study in

healthy adult volunteers.[1]

Subject Population:

- Pediatric Group: The study enrolled patients between the ages of 6 and 14 years who were diagnosed with acid-related diseases.[1]
- Adult Group: The study enrolled healthy adult volunteers.[1]

Dosing and Administration:

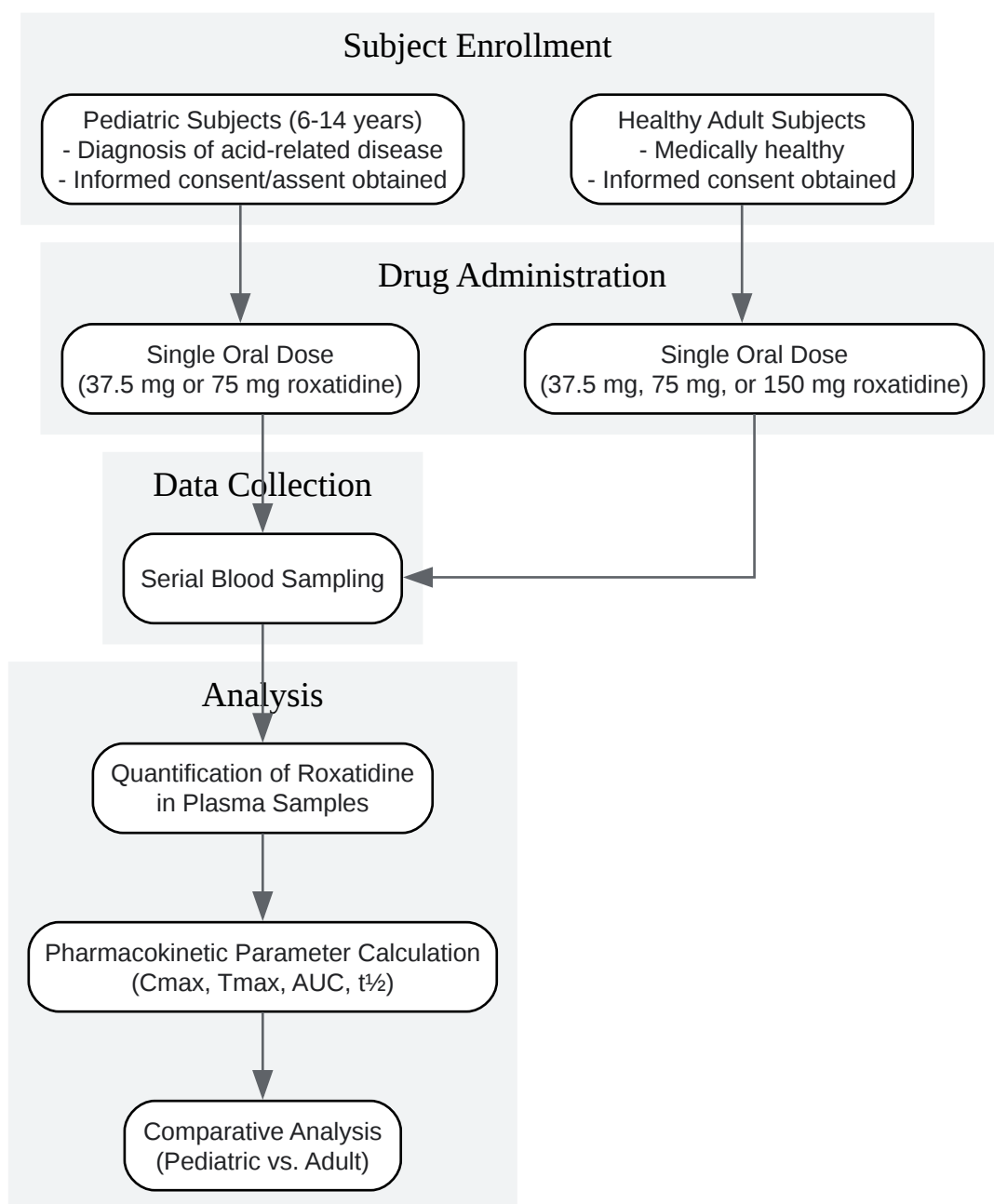
- Pediatric Group: Subjects received a single oral dose of either 37.5 mg or 75 mg of roxatidine acetate hydrochloride capsules.[1]
- Adult Group: Subjects received a single oral dose of 37.5 mg, 75 mg, or 150 mg of roxatidine acetate hydrochloride capsules.[1]

Pharmacokinetic Sampling: Following drug administration, serial blood samples were collected from all participants to determine the plasma concentrations of roxatidine over time.[1]

Bioanalytical Method: The concentration of roxatidine in plasma samples was quantified using a validated analytical method.

Visualized Experimental Workflow

The diagram below outlines the logical flow of the comparative pharmacokinetic study.



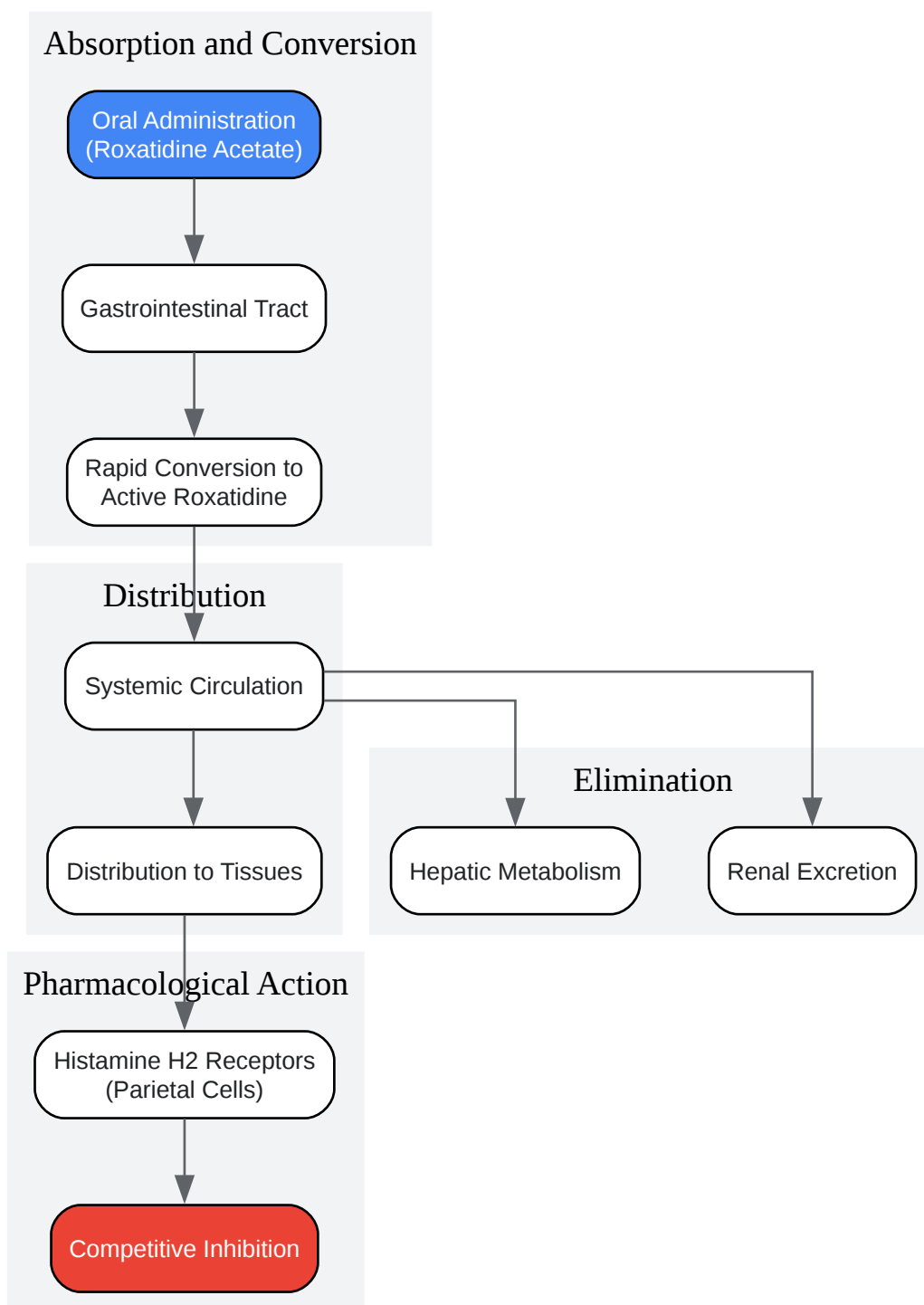
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Caption: Workflow of the comparative pharmacokinetic study.

Roxatidine Metabolism and Action Pathway

Roxatidine acetate is a prodrug that undergoes rapid conversion to its active form, roxatidine. The following diagram illustrates the general pathway from oral administration to systemic

action.



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Caption: General metabolic and action pathway of roxatidine.

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References

- 1. Pharmacokinetics of the H(2) blocker roxatidine acetate hydrochloride in pediatric patients, in comparison with healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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